molecular formula C19H26N6O2 B11207592 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](methyl)amino}-N-(4-methylphenyl)cyclohexanecarboxamide

1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](methyl)amino}-N-(4-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11207592
M. Wt: 370.4 g/mol
InChI Key: ISJJHDUBHBJPRK-UHFFFAOYSA-N
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Description

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a triazole ring, a cyclohexane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE can be achieved through multiple synthetic routes. One common method involves the cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions such as microwave irradiation to improve yield and product purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)ACETYLAMINO]-N~1~-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXAMIDE is unique due to its combination of a triazole ring, a cyclohexane ring, and a phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-methylamino]-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H26N6O2/c1-13-6-8-14(9-7-13)21-17(27)19(10-4-3-5-11-19)25(2)16(26)12-15-22-18(20)24-23-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,27)(H3,20,22,23,24)

InChI Key

ISJJHDUBHBJPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C)C(=O)CC3=NC(=NN3)N

Origin of Product

United States

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